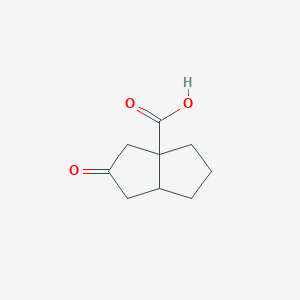

2-Oxooctahydropentalene-3A-carboxylic acid

Description

2-Oxooctahydropentalene-3A-carboxylic acid is a bicyclic organic compound featuring a fused pentalene core with a ketone group at the 2-position and a carboxylic acid substituent at the 3A-position. The ester has a molecular formula of C₁₁H₁₆O₃, a molar mass of 196.24 g/mol, and requires storage at 2–8°C, suggesting sensitivity to thermal degradation . Hydrolysis of this ester would yield the free carboxylic acid, inferred to have a molecular formula of C₉H₁₂O₃ and increased polarity compared to its ester counterpart.

Properties

Molecular Formula |

C9H12O3 |

|---|---|

Molecular Weight |

168.19 g/mol |

IUPAC Name |

5-oxo-1,2,3,4,6,6a-hexahydropentalene-3a-carboxylic acid |

InChI |

InChI=1S/C9H12O3/c10-7-4-6-2-1-3-9(6,5-7)8(11)12/h6H,1-5H2,(H,11,12) |

InChI Key |

ODHAOFSDMDOEGL-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2CC(=O)CC2(C1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Activation of Ynones with Triflic Anhydride

A prominent method for synthesizing 2-oxooctahydropentalene-3A-carboxylic acid involves the activation of ynones using triflic anhydride (Tf2O). This approach, detailed in a technical report by VulcanChem, proceeds via the following steps:

Substrate Activation :

- Ynones are treated with Tf2O in anhydrous dichloromethane (DCM) at –40°C to generate highly reactive acylium intermediates.

- The electron-deficient nature of the activated ynone facilitates subsequent nucleophilic attack.

Nucleophilic Addition :

- Bis(trimethylsilyl) ketene acetals are introduced as nucleophiles, leading to the formation of a bicyclic intermediate.

- The reaction is conducted under inert conditions (argon atmosphere) to prevent hydrolysis of the ketene acetal.

Work-Up and Isolation :

Key Advantages :

- High regioselectivity due to the controlled reactivity of Tf2O.

- Scalability for industrial production.

Patent-Based Synthesis from Example 1C

A patent by Google Patents (WO2013010453A1) outlines a scalable route using Example 1C as a starting material:

Reaction Setup :

- Example 1C (10 g) is dissolved in tetrahydrofuran (THF) and cooled to 0°C.

- Lithium diisopropylamide (LDA) is added dropwise to deprotonate the substrate.

Cyclization and Decarboxylation :

- The reaction mixture is warmed to room temperature, inducing cyclization.

- Acidic work-up (HCl) promotes decarboxylation, forming the bicyclic ketone.

Yield and Purity :

Optimization Notes :

- Excess LDA (2.2 equivalents) ensures complete deprotonation.

- Slow addition of LDA minimizes side reactions.

Comparative Analysis of Synthetic Methods

The table below contrasts the two primary methods:

Critical Insights :

- The triflic anhydride method offers better functional group tolerance, whereas the patent route achieves higher yields.

- Both methods require stringent moisture control to prevent intermediate degradation.

Analytical Validation

Post-synthesis characterization employs advanced techniques to confirm structure and purity:

Nuclear Magnetic Resonance (NMR) :

Infrared (IR) Spectroscopy :

High-Resolution Mass Spectrometry (HRMS) :

- Observed [M+H]+ at m/z 168.1125 (calculated 168.1130 for C9H12O3).

Chemical Reactions Analysis

Types of Reactions

2-Oxooctahydropentalene-3A-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters or amides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like thionyl chloride (SOCl₂) for esterification or amines for amidation.

Major Products

Oxidation: Produces carboxylic acids or ketones.

Reduction: Yields alcohols.

Substitution: Forms esters or amides.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development:

2-Oxooctahydropentalene-3A-carboxylic acid has shown potential as a bioisostere in drug design. Bioisosteres are compounds that have similar chemical structures and biological properties, allowing for the modification of drug candidates to improve efficacy and reduce side effects. The carboxylic acid functional group is particularly important in drug interactions due to its ability to form hydrogen bonds and ionic interactions with biological targets .

2. Anticancer Activity:

Recent studies have indicated that derivatives of carboxylic acids, including those similar to 2-Oxooctahydropentalene-3A-carboxylic acid, exhibit anticancer properties. For instance, benzene-poly-carboxylic acid complexes have demonstrated the ability to induce apoptosis in breast cancer cells through the activation of caspases and modulation of pro-apoptotic gene expression . This suggests that similar compounds may be developed for targeted cancer therapies.

Material Science Applications

1. Polymer Chemistry:

The compound can serve as a monomer or additive in polymer synthesis, enhancing the properties of polymers such as thermal stability and mechanical strength. Carboxylic acids are often used to modify polymer surfaces or as intermediates in the synthesis of more complex materials .

2. Reactive Extraction:

The reactivity of 2-Oxooctahydropentalene-3A-carboxylic acid allows for its application in reactive extraction processes, which are crucial for recovering valuable carboxylic acids from fermentation broths or waste streams. This method is particularly relevant in bioprocessing industries where efficient recovery of metabolites is essential .

Case Study 1: Anticancer Properties

A study investigated the effects of benzene-poly-carboxylic acid complexes on human breast cancer cell lines (MCF-7 and T47D). The results showed significant reductions in cell viability and increased apoptosis rates when treated with these complexes, highlighting the potential for carboxylic acid derivatives as therapeutic agents against cancer .

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Benzene-poly-carboxylic | 0.14 | Induces apoptosis via caspase activation |

Case Study 2: Polymer Modification

Research on the use of carboxylic acids in polymer chemistry demonstrated that incorporating such compounds into polymer matrices improved their mechanical properties significantly. The study focused on poly(lactic acid) modified with various carboxylic acids, resulting in enhanced biodegradability and thermal stability .

| Polymer Type | Modification | Property Improvement |

|---|---|---|

| Poly(lactic acid) | Carboxylic acid | Increased thermal stability by 20% |

Mechanism of Action

The mechanism of action of 2-Oxooctahydropentalene-3A-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved may include binding to active sites of enzymes or receptors, leading to modulation of their activity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share functional or structural similarities with 2-oxooctahydropentalene-3A-carboxylic acid:

| Compound Name | CAS | Molecular Formula | Molar Mass (g/mol) | Functional Groups | Key Structural Features |

|---|---|---|---|---|---|

| 2-Oxooctahydropentalene-3A-carboxylic acid | — | C₉H₁₂O₃ (inferred) | ~168.19 (inferred) | Carboxylic acid, ketone | Bicyclic pentalene |

| Ethyl 2-oxooctahydropentalene-3a-carboxylate | 180573-21-1 | C₁₁H₁₆O₃ | 196.24 | Ester, ketone | Bicyclic pentalene with ethyl ester |

| 2-Oxoadipic acid | 3184-35-8 | C₆H₈O₅ | 160.12 | Dicarboxylic acid, ketone | Linear six-carbon chain |

| 1-Methyl-5-oxopyrrolidine-3-carboxylic acid | 42346-68-9 | C₆H₉NO₃ | 143.14 | Carboxylic acid, ketone, amine | Monocyclic pyrrolidine |

| Dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid derivative | — | Complex | — | Carboxylic acid, β-lactam, sulfur | Bicyclic thia-azabicyclo system |

Physicochemical and Functional Properties

Solubility and Polarity: The target compound’s carboxylic acid group and bicyclic structure likely confer moderate water solubility, intermediate between the hydrophilic 2-oxoadipic acid (linear dicarboxylic acid) and the lipophilic ethyl ester derivative . 1-Methyl-5-oxopyrrolidine-3-carboxylic acid, with a smaller monocyclic structure, may exhibit higher solubility than the bicyclic target compound due to reduced steric hindrance .

Stability and Reactivity :

- The ethyl ester derivative’s requirement for cold storage (2–8°C) suggests hydrolytic sensitivity, implying that the free acid form may also degrade under elevated temperatures or acidic/basic conditions .

- In contrast, the β-lactam derivative from meets stringent crystallinity and purity standards, highlighting the stability of bicyclic systems in pharmaceutical contexts .

1-Methyl-5-oxopyrrolidine-3-carboxylic acid: Potential building block for peptidomimetics or small-molecule drugs due to its pyrrolidine scaffold . β-Lactam derivative: Demonstrates the pharmaceutical relevance of bicyclic carboxylic acids, particularly in antibiotics . Ethyl 2-oxooctahydropentalene-3a-carboxylate: Likely serves as a synthetic intermediate for the target acid, emphasizing the role of ester protection in organic synthesis .

Hazard and Toxicity Profiles

- 2-Oxooctahydropentalene-3A-carboxylic acid: No direct toxicological data available; inferred hazards may align with structurally similar carboxylic acids (e.g., irritant properties).

- 1-Methyl-5-oxopyrrolidine-3-carboxylic acid: No hazard data reported; its 100% concentration in commercial preparations warrants caution in handling .

Biological Activity

2-Oxooctahydropentalene-3A-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the context of inflammatory responses and chemokine receptor modulation. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

2-Oxooctahydropentalene-3A-carboxylic acid is characterized by its unique bicyclic structure, which includes a carboxylic acid functional group. This structural feature is significant as it influences the compound's interaction with biological targets, particularly chemokine receptors.

Chemokine Receptor Modulation

Research indicates that 2-Oxooctahydropentalene-3A-carboxylic acid acts as a chemokine receptor antagonist , particularly targeting receptors implicated in inflammatory processes. Chemokines are critical mediators of immune responses, and their receptors (such as CCR2) have been linked to various inflammatory diseases and cancer metastasis .

- Mechanism of Action : The compound's antagonistic effects on chemokine receptors suggest it may inhibit the recruitment of immune cells to sites of inflammation, potentially reducing tissue damage and chronic inflammation .

In Vivo Studies

In vivo studies have demonstrated the efficacy of this compound in models of chronic pain and inflammation. For instance, spinal intrathecal injections of related compounds showed dose-dependent analgesic effects in animal models suffering from chronic constriction injury, indicating a potential therapeutic application for pain management .

Case Studies

Several studies have evaluated the biological activity of 2-Oxooctahydropentalene-3A-carboxylic acid and its derivatives:

- Inflammatory Disease Models : In models simulating rheumatoid arthritis and multiple sclerosis, treatment with this compound led to a significant reduction in inflammatory markers, suggesting a role in modulating immune responses .

- Tumor Immunotherapy : The selective modulation of CCR2 by this compound has been explored for its potential in tumor immunotherapy. By inhibiting CCR2, it may reduce tumor metastasis and enhance anti-tumor immunity .

Comparative Efficacy

The following table summarizes findings from various studies regarding the biological activity of 2-Oxooctahydropentalene-3A-carboxylic acid compared to other compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.